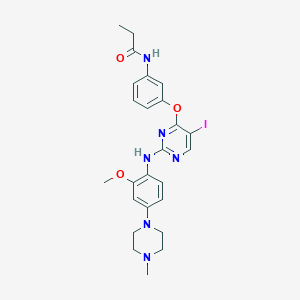

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HTH-02-006 ameliorates YAP(S127A)-induced hepatomegaly, and reduces MYPT1(S445) phosphorylation in the same tissues. HTH-02-006 delays the outgrowth of YAP-induced HuCCT-1 xenograft tumors in nude mice, supposedly through NUAK2 inhibition.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, including derivatives with the presence of iodine, evaluating their cytotoxic activities and 5-lipoxygenase inhibition. These compounds were screened for their activities against cancer cell lines such as HCT-116 and MCF-7 (Rahmouni et al., 2016).

Interaction with Bovine Serum Albumin

Meng et al. (2012) studied the interactions of novel p-hydroxycinnamic acid amides, including pyrimidine derivatives, with bovine serum albumin (BSA). They examined fluorescence and UV–vis spectral studies to investigate the binding constants and thermodynamic parameters (Meng et al., 2012).

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyrimidine derivatives. This method is significant for quality control of imatinib mesylate (Ye et al., 2012).

Synthesis and Antianaphylactic Activity

Wagner et al. (1993) explored the synthesis of thieno[2,3-d]pyrimidines with antianaphylactic activity. They produced various derivatives including those with a pyrimidine moiety, examining their pharmacological properties (Wagner et al., 1993).

Development of PET Agents

Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine derivative for potential use as a PET imaging agent. Their focus was on imaging IRAK4 enzyme in neuroinflammation, indicating the application of such compounds in diagnostic imaging (Wang et al., 2018).

Hepatic Metabolism in Cancer Treatment

Ballard et al. (2007) evaluated the hepatic metabolism of MK-0457, an Aurora kinase inhibitor for cancer treatment, which includes pyrimidine derivatives. They studied the metabolic pathways and their implications for treatment efficacy (Ballard et al., 2007).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities. This study highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Helal et al., 2013).

Propiedades

Nombre del producto |

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide |

|---|---|

Fórmula molecular |

C25H29IN6O3 |

Peso molecular |

588.45 |

Nombre IUPAC |

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin4-yl)oxy)phenyl)propionamide |

InChI |

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) |

Clave InChI |

KQMWYEJQANQTDM-UHFFFAOYSA-N |

SMILES |

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

HTH-02-006; HTH02006; HTH 02 006; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide](/img/structure/B1192807.png)